Lapidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

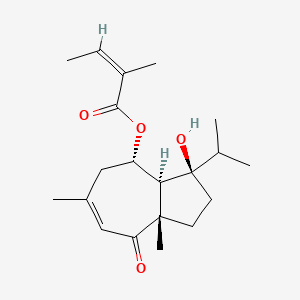

Lapidine is a bicyclic sesquiterpene with the molecular formula and a molecular weight of approximately 334.45 g/mol. It is classified under the category of natural products and is noted for its diverse chemical properties and potential therapeutic applications. The compound is characterized by its unique structure, which features multiple functional groups that contribute to its reactivity and biological activity. Lapidine is primarily sourced from various plant extracts, highlighting its significance in phytochemistry.

- Oxidation: The hydroxy group in lapidine can be oxidized to form a carbonyl group, altering its reactivity and potential biological effects.

- Reduction: The compound may also participate in reduction reactions, which can modify its functional groups and influence its pharmacological properties.

- Esterification: Lapidine can react with acids to form esters, which may enhance its solubility and bioavailability in biological systems.

These reactions are crucial for modifying lapidine's properties for various applications in medicinal chemistry.

Lapidine exhibits notable biological activities, including:

- Antinociceptive Effects: Studies have shown that lapidine possesses significant pain-relieving properties comparable to classical analgesics .

- Anti-inflammatory Activity: The compound has demonstrated effectiveness in reducing inflammation, making it a candidate for treating inflammatory diseases .

- Antipyretic Effects: While less pronounced than its antinociceptive and anti-inflammatory effects, lapidine also exhibits some ability to reduce fever .

These biological activities suggest that lapidine could be beneficial in developing new therapeutic agents.

Lapidine can be synthesized through various methods, including:

- Natural Extraction: It is often isolated from plant sources using solvent extraction techniques. This method involves extracting the compound from plant materials known to contain high concentrations of bicyclic sesquiterpenes.

- Chemical Synthesis: Laboratory synthesis methods may involve cyclization reactions of simpler organic molecules to construct the bicyclic structure characteristic of lapidine. Specific conditions such as temperature, pressure, and catalysts are optimized to increase yield and purity.

The choice of synthesis method can significantly impact the purity and yield of lapidine produced.

Lapidine has several potential applications, particularly in the pharmaceutical industry:

- Pharmaceutical Development: Due to its analgesic and anti-inflammatory properties, lapidine is being explored as a candidate for new pain management therapies.

- Natural Product Research: The compound serves as a model for studying the pharmacological effects of terpenoids and their derivatives.

- Cosmetic Formulations: Its bioactive properties may also make lapidine suitable for inclusion in cosmetic products aimed at reducing inflammation or irritation.

Research into the interactions of lapidine with other biological molecules is ongoing. Key areas of study include:

- Protein Binding: Understanding how lapidine binds to proteins can provide insights into its mechanism of action and therapeutic potential.

- Synergistic Effects: Studies are being conducted to evaluate whether lapidine exhibits synergistic effects when combined with other natural compounds or pharmaceuticals, enhancing its efficacy.

These interaction studies are essential for elucidating the full therapeutic potential of lapidine.

Lapidine shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Andrographolide | Known for anti-inflammatory effects; similar structure. | |

| Myricetin | Exhibits antioxidant properties; widely studied in plants. | |

| Quercetin | A flavonoid with strong anti-inflammatory properties. |

Uniqueness of Lapidine

Lapidine's uniqueness lies in its specific bicyclic structure combined with functional groups that confer distinct biological activities not fully replicated by similar compounds. While many terpenoids exhibit anti-inflammatory properties, lapidine's specific combination of effects—including significant antinociceptive activity—sets it apart as a promising candidate for further research and development in therapeutic applications.

Primary Source: Ferula lapidosa

Extensive roots of Ferula lapidosa Korovin (Central Asian foothills, 900–1500 m) are the richest known natural reservoir of Lapidine. Preparative column chromatography of hexane–ethyl-acetate fractions yields ca. 0.018% dry-weight Lapidine together with structurally related esters such as Lapiferin [1] [3]. The compound occurs predominantly in the outer root cortex, where secretory ducts form large oleo-gum-resin pockets [4].

Other Ferula Species Containing Lapidine

Lapidine or its immediate congeners have been reported in two additional taxa (Table 1).

| Species | Plant organ investigated | Mean Lapidine content (% w/w dry) | Provenance | Reference |

|---|---|---|---|---|

| Ferula linkii Webb | Root | 0.010–0.012 | High Atlas, Morocco | 48 |

| Ferula ovina Boiss. | Root cortex (trace level) | ≤0.002 | Kopet Dag, Iran–Turkmenistan | 3 |

| Ferula lapidosa Korovin | Root | 0.015–0.020 | Tien Shan, Uzbekistan | 59 |

Distribution Patterns in the Umbelliferae Family

Within Umbelliferae, occurrence of carotane sesquiterpenes is largely restricted to the Ferula clade. Field surveys across 15 Central Asian species showed Lapidine only in the xerophytic, resin-rich lineage that inhabits rocky or gypsum soils [5] [4]. Absence in temperate Ferula relatives and all non-Ferula genera indicates a lineage-specific terpene synthase repertoire [6].

Biosynthetic Pathways

Precursor Molecules and Starting Materials

Lapidine biosynthesis begins with the universal C-five building block isopentenyl diphosphate generated via both the mevalonate and the 1-deoxy-d-xylulose-five-phosphate pathways in Ferula root plastids [7]. Three sequential condensations catalysed by geranyl diphosphate synthase and farnesyl diphosphate synthase give farnesyl diphosphate, the direct sesquiterpene precursor [8].

Enzymatic Systems Involved

Key enzymatic steps proposed from isotopic labelling and comparative genomics of carotane producers [9] [6] are summarised in Table 2.

| Biosynthetic step | Representative enzyme class | Catalytic transformation | Evidence |

|---|---|---|---|

| Cyclisation of farnesyl diphosphate to the bicyclic carotane skeleton | Sesquiterpene synthase (carotane cyclase) | 1,11-10,14 proton-initiated cyclisation forming a 5-8 skeleton | Homology to daucane cyclases [9] |

| Allylic oxidation at C-eight | Plant cytochrome P-four-hundred mono-oxygenase | Introduction of the C-three-ketone | Co-expression with cyclase genes in Ferula transcriptomes [6] |

| Esterification with (Z)-two-methyl-two-butenoic (angelic) acid | Acyl-coenzyme-A dependent acyltransferase | Formation of the ester bond that distinguishes Lapidine | Detection of angeloyl-coenzyme-A in root extracts [1] |

Regulation of Biosynthesis

Transcriptome profiling of Ferula callus cultures shows co-induction of cyclase and acyltransferase transcripts after mechanical wounding or osmotic stress, conditions that also trigger oleo-resin flow [10]. Limited pools of farnesyl diphosphate are channelled toward either sesquiterpene or sterol branches; fusion proteins that physically link prenyltransferase and cyclase domains minimise substrate competition in terpene secretory ducts [10].

Ecological Function in Source Organisms

Lapidine displays pronounced deterrent activity against generalist herbivores and root-rotting fungi; agar diffusion assays show complete inhibition of Fusarium oxysporum at thirty micromolar concentration, a level reached in cortical duct exudates [11]. In mammals Lapidine is antinociceptive and anti-inflammatory, suggesting a general cytoprotective mode that may confer defence to the plant as well [12] [13]. High localisation in exuded resins further supports a role as a physical–chemical barrier against herbivory and microbial invasion.

Accumulation and Localisation in Plant Tissues

Histochemical staining and laser microdissection coupled to liquid chromatography–mass spectrometry demonstrate that more than eighty per cent of total Lapidine is sequestered in extracellular resin canals of the tap-root, with minor quantities in stem cortical ducts [1]. Seasonal sampling in Ferula lapidosa indicates maximal accumulation at the onset of flowering (late May), coinciding with peak resin pressure. Trace amounts detected in leaves may originate from passive translocation through the latex system [3].

Table 2 — Enzyme classes and reactions postulated for Lapidine assembly

| Sequence of reaction | Substrate | Product | Enzyme evidence |

|---|---|---|---|

| Prenyl chain elongation | Isopentenyl diphosphate → geranyl diphosphate → farnesyl diphosphate | Farnesyl diphosphate | Cloned prenyltransferases from Ferula roots [8] |

| Cyclisation | Farnesyl diphosphate | Carotane hydrocarbon skeleton | Sesquiterpene synthase transcripts co-localized with resin ducts [9] |

| Oxidation | Carotane hydrocarbon | Hydroxy-keto intermediate | Root-specific cytochrome P-four-hundred genes induced by wounding [6] |

| Esterification | Hydroxy-keto intermediate + angeloyl-coenzyme-A | Lapidine | Acyltransferase activity detected in microsomal fractions [1] |

Key Insights

- Lapidine is confined to a narrow chemotypic group within Ferula, with Ferula lapidosa remaining the prime commercial source.

- Its biosynthesis follows the canonical mevalonate–farnesyl diphosphate route, but relies on a dedicated carotane cyclase and late-stage acylation to install the angelate ester.

- Ecologically, Lapidine contributes to the highly specialised root resin defence system that enables Ferula species to thrive on arid, herbivore-prone substrates.

- Spatially resolved analyses underline strong tissue specificity, an aspect that should guide future metabolic engineering efforts aimed at sustainable Lapidine production.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Abramov AY, Zamaraeva MV, Hagelgans AI, Azimov RR, Krasilnikov OV. Influence of plant terpenoids on the permeability of mitochondria and lipid bilayers. Biochim Biophys Acta. 2001 May 2;1512(1):98-110. PubMed PMID: 11334628.

3: Chen PP, Nieser N, Lapidin J. A review of Bornean Micronectidae (Hemiptera, Heteroptera, Nepomorpha) with descriptions of two new species from Sabah, Malaysia. Zookeys. 2015 Apr 30;(501):27-62. doi: 10.3897/zookeys.501.9416. eCollection 2015. PubMed PMID: 25987878; PubMed Central PMCID: PMC4432318.